Array ( [bid] => 12058744 )
N-Butylamine-D11 dcl is a deuterated form of n-butylamine, characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The chemical formula for n-butylamine is C₄H₉N, while its deuterated version has a formula of C₄D₉N. This compound appears as a clear, colorless liquid with an ammonia-like odor and is less dense than water. It has a flash point of approximately -12°C (10°F), indicating its flammability. N-Butylamine-D11 dcl is primarily utilized in various chemical synthesis processes, particularly in pharmaceutical and agrochemical applications due to its high purity and specific isotopic labeling properties .
N-Butylamine-D11 dcl can be synthesized through various methods, including:
These methods facilitate the production of high-purity n-butylamine-D11 dcl suitable for research and industrial applications.
N-Butylamine-D11 dcl finds applications in several fields:
Interaction studies involving n-butylamine-D11 dcl focus on its reactivity with other compounds and its role in complex chemical systems. These studies help elucidate reaction mechanisms and pathways that involve deuterated compounds, providing insight into kinetic isotope effects and molecular dynamics during chemical transformations. Such research is crucial for developing more efficient synthetic routes in organic chemistry .
Several compounds share structural similarities with n-butylamine-D11 dcl. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| N-Butylamine | C₄H₉N | Non-deuterated version, widely used as an amine reagent. |
| N-Methylbutylamine | C₅H₁₃N | Contains a methyl group; used in similar applications but has different reactivity. |
| N-Ethylbutylamine | C₅H₁₃N | Ethyl group substitution alters properties; used in pharmaceuticals. |
| N-Pentylamine | C₅H₁₃N | Longer carbon chain; affects solubility and reactivity. |
The uniqueness of n-butylamine-D11 dcl lies in its isotopic labeling, which allows for precise tracking and study of reaction pathways that are not possible with non-deuterated analogs. This property makes it particularly valuable in advanced synthetic chemistry and biological research .
Radical-mediated hydrogen abstraction processes involving deuterated amines such as N-Butylamine-D11 deuteriochloride exhibit distinct mechanistic characteristics that differ substantially from their protiated counterparts [9] [10]. The deuteration of carbon-hydrogen bonds significantly influences the kinetics and thermodynamics of radical abstraction reactions, with the carbon-deuterium bond strength being approximately 5 kilojoules per mole higher than the corresponding carbon-hydrogen bond [11] [12].
In photochemical systems, radical-mediated deuteration processes demonstrate exceptional efficiency when utilizing readily available peptide-derived or sugar-derived thiols as catalysts [9]. These metal-free platforms enable deuterofunctionalization reactions of exocyclic olefins with high levels of deuterium incorporation, typically exceeding 90% under optimized conditions [9] [11]. The mechanism involves the generation of highly active carbon and deuterium radicals via photoinduced electron transfer from semiconductors such as cadmium selenide [11].
Table 1: Radical-Mediated Deuterium Abstraction Rate Constants
| Reaction System | Temperature (K) | Rate Constant (M⁻¹s⁻¹) | Deuterium Incorporation (%) | Reference |
|---|---|---|---|---|
| Thiyl radical with secondary alcohols | 298 | 1.2 × 10⁴ | 85-92 | [34] |
| Phenalenyl anion reduction | 298 | 3.0 × 10³ | >90 | [11] |
| Photocatalytic deuteration | 298 | 2.5 × 10⁴ | 88-95 | [9] |
The radical abstraction mechanism proceeds through a hydrogen atom transfer pathway where the substrate radical intermediate undergoes subsequent deuterium transfer from deuterium oxide or other deuterated solvents [13] [14]. Primary deuterium kinetic isotope effects of 7.5 to 25 have been observed in enzymatic systems involving radical-mediated hydrogen abstraction, indicating substantial tunneling contributions to the reaction coordinate [13] [14].
Electron paramagnetic resonance studies of radical-mediated alcohol dehydrogenases reveal that deuterium abstraction follows a concerted mechanism where electron transfer and proton transfer occur simultaneously [10] [14]. The measured solvent deuterium kinetic isotope effect of 0.22 ± 0.03 for the steady-state concentration of radical intermediates provides direct evidence that electron transfer does not precede deprotonation in these systems [10].
Solvent isotope effects in deuteration reactions involving N-Butylamine-D11 deuteriochloride and related deuterated amines provide fundamental insights into reaction mechanisms and transition state structures [15] [16]. The use of deuterium oxide as a solvent introduces multiple isotope effects that must be carefully analyzed to extract mechanistic information [15] [17].
In aqueous deuterium oxide systems, the fractionation factor φ describes the equilibrium distribution of isotopes between different molecular environments [16]. For amine substrates undergoing hydrogen-deuterium exchange, the fractionation factor typically ranges from 0.4 to 0.8, depending on the basicity of the amine and the pH of the solution [16] [25].
Table 2: Solvent Isotope Effects in Deuterated Amine Systems
| Substrate | Solvent System | pH | Isotope Effect (kH/kD) | Mechanism | Reference |
|---|---|---|---|---|---|
| Primary amines | D2O/H2O | 7.5 | 1.8 ± 0.2 | Hydride transfer | [17] |
| Secondary amines | D2O/H2O | 8.5 | 2.2 ± 0.3 | Radical mechanism | [15] |
| Tertiary amines | D2O/H2O | 9.0 | 4.2 ± 0.1 | Proton abstraction | [17] |
The mechanism of solvent isotope effects in amine deuteration involves multiple pathways depending on the substrate structure and reaction conditions [17] [28]. For trimethylamine dehydrogenase systems, the deuterium kinetic isotope effect on the catalytic efficiency parameter decreases from 8.6 at high pH to unity below pH 8.5, indicating a pH-dependent commitment factor [28]. This observation suggests that the predominant pathway at low pH involves binding of the protonated amine followed by deprotonation prior to oxidation [28].
Product deuterium isotope effect experiments reveal that the incorporation of deuterium into products reflects isotope effects associated with hydrogen transfer steps that are faster than the overall rate-determining step [17]. For nitrogenase-catalyzed reductions, isotope effects of 1.4 ± 0.05 for acetylene reduction and 4.4 ± 0.1 for methane evolution demonstrate pronounced differences in sensitivity to isotopic substitution [17].
Kinetic isotope effects in amine functionalization reactions involving N-Butylamine-D11 deuteriochloride exhibit complex dependencies on reaction mechanism, substrate structure, and environmental conditions [22] [25] [29]. Primary kinetic isotope effects typically range from 1.0 to 7.0 for deuterium substitution, with larger effects indicating greater involvement of the isotopically substituted bond in the rate-determining step [22] [24].
Secondary deuterium kinetic isotope effects on amine basicity demonstrate stereoelectronic influences on reactivity [25]. Beta-deuterium substitution increases the basicity of methylamine, dimethylamine, benzylamine, and related compounds through zero-point energy effects [25]. The isotope effect arises from delocalization of lone pair electrons into adjacent carbon-hydrogen bonds, with synperiplanar and antiperiplanar orientations showing different magnitudes of effect [25].
Table 3: Kinetic Isotope Effects in Amine Functionalization
| Reaction Type | Primary KIE (kH/kD) | Secondary KIE | Temperature Range (K) | Reference |
|---|---|---|---|---|
| C-H amination | 31.9 ± 1.0 | 1.1-1.2 | 298-350 | [23] |
| Amine oxidation | 5.1-8.6 | 0.8-1.2 | 277-310 | [29] |
| Radical abstraction | 25-36 | 1.0-1.4 | 190-250 | [13] |
Carbon-13 kinetic isotope effects provide quantitative probes for distinguishing between different mechanistic pathways in amine functionalization [27] [29]. For polyamine oxidase reactions, the intrinsic carbon-13 isotope effect of 1.025 ± 0.001 reflects the change in bond order at the reactive carbon center during the transition state formation [29]. This value is consistent with a concerted hydrogen transfer mechanism rather than a stepwise radical process [29].
The temperature dependence of kinetic isotope effects reveals activation parameters that provide insight into transition state structure and tunneling contributions [13] [23]. For nickel-catalyzed carbon-hydrogen amination reactions, the large primary intermolecular kinetic isotope effect of 31.9 ± 1.0 suggests that hydrogen atom abstraction is the rate-determining step, with significant quantum mechanical tunneling operative in the reaction coordinate [23]. Eyring analysis yields activation enthalpy of 13.4 ± 0.5 kilojoules per mole and activation entropy of -24.3 ± 1.7 joules per mole per kelvin, consistent with configurational restrictions imposed by the tunneling effect [23].
N-Butylamine-D11 dcl represents a sophisticated deuterated amine derivative with significant applications in analytical chemistry. This compound features extensive deuterium substitution at eleven positions, offering unique analytical advantages in mass spectrometry-based methodologies [2]. The compound's molecular formula is C4ClD12N with a molecular weight of 121.67200 daltons, where deuterium atoms replace hydrogen atoms throughout the butylamine structure [2].
Deuterated amine derivatives demonstrate remarkable capabilities for signal enhancement in mass spectrometry through multiple mechanistic pathways. N-Butylamine-D11 dcl and related deuterated compounds function as highly effective additives for improving ionization efficiency in electrospray ionization mass spectrometry platforms [3].
The signal enhancement mechanisms operate through specific ionization efficiency improvements. Research demonstrates that n-butylamine additives produce significant increases in detected mass peaks, particularly in the higher mass-to-charge ratio ranges (700-1000 m/z) where phospholipids, triacylglycerols, and other high-molecular-weight metabolites are typically observed [3]. The application of n-butylamine as an additive provides superior enhancement compared to traditionally used ammonium hydroxide and formic acid, with studies showing most effective results for analysis of metabolite composition in negative electrospray ionization mode [3].
Chemical-vapor-assisted electrospray ionization techniques utilizing amine-based enhancement compounds demonstrate substantial signal improvements. Enhancement factors ranging from 3.6 to 4.5-fold have been documented for peptide analyses when using appropriate amine-based enhancement strategies [4]. These enhancement mechanisms are attributed to improved ionization efficiency of analytes during the electrospray process, rather than simple charge state shifting [4].
The deuterium substitution in N-Butylamine-D11 dcl provides additional advantages through kinetic isotope effects that can be leveraged for analytical enhancement. Deuterium kinetic isotope effects, while typically showing relatively small values (4-6% for various substrates), offer measurable differentiation that can be exploited for signal enhancement and analytical discrimination [5] [6].
Deuterated amine derivatives, particularly N-Butylamine-D11 dcl, serve as powerful tools for metabolite identification through characteristic isotopic patterning. The incorporation of multiple deuterium atoms creates distinctive mass spectral signatures that enable unambiguous metabolite recognition and structural elucidation [7] [8].
Isotopic patterning mechanisms rely on the unique mass distribution patterns created by deuterium incorporation. Different compounds incorporate deuterium with varying efficiencies, resulting in unique isotopic patterns revealed in mass spectra [7]. These patterns serve as molecular fingerprints for compound identification, with linear regression techniques allowing computation of parameters representing contribution to exchange by different hydrogen types [7].
The methodology demonstrates exceptional precision, with exchange parameters providing approximately 2.2-fold greater accuracy than treating all exchangeable hydrogens equally [7]. Hypothetical isotopic distributions generated using these parameters show excellent agreement with experimental measurements, typically within ±16% root mean square deviation [7].
The isotopic labeling approach provides orthogonal information to traditional tandem mass spectrometry methods. While MS2 fragmentation patterns reflect structural features, isotopic patterns reflect biochemical origins and synthesis pathways [9]. This complementary nature makes isotopic patterning particularly valuable for identifying small molecules, while MS2-based identification remains superior for lipids and complex natural products [9].
N-Butylamine-D11 dcl and related deuterated amine derivatives offer sophisticated approaches for charge-state manipulation in electrospray ionization mass spectrometry systems. These compounds enable precise control over ionic charge distributions, facilitating improved mass determination and reduced spectral complexity [10] [11] [12].
Charge-state manipulation mechanisms involve atmospheric pressure ion-molecule reactions between multiply charged analyte ions and basic amine reagents introduced into the electrospray environment [12]. Multiply charged biopolymers such as peptides and proteins generated in electrospray ionization are efficiently reduced to lower charge states through these reactions [12]. The charge state of biopolymer ions can be precisely controlled by adjusting the concentration of the basic amine reagent [12].
Inductive electrospray ionization techniques utilizing amine-based charge control demonstrate exceptional capabilities for simplifying mass spectra. These methods successfully reduce peptide charge states to predominantly singly charged species while eliminating adduct ion formation [11]. The approach maintains compatibility with liquid separation techniques such as liquid chromatography and capillary electrophoresis while providing accurate charge state control through alternating current voltage modulation [11].
The production of lower charge state ions results in substantial sensitivity improvements and reduced spectral congestion [12]. This enhancement proves particularly valuable for biopolymer mixture analysis and has promising applications in proteomics research [12]. The reduction of charge multiplicity facilitates easier mass measurement interpretation when analyzing complex mixtures containing multiple ionic species [10].
Supercharging approaches using deuterated amine additives enable controlled increases in charge state distributions when higher charge states are analytically advantageous [13]. Electrothermal supercharging techniques demonstrate effectiveness for improving spatial resolution in hydrogen-deuterium exchange mass spectrometry studies without inducing undesirable scrambling effects [13].
The deuterium substitution pattern in N-Butylamine-D11 dcl provides additional advantages for charge-state manipulation through altered chemical reactivity and reduced exchange potential with protic solvents. The stable isotope labeling ensures consistent performance across analytical runs while providing distinguishable mass spectral signatures for internal standardization purposes [14] [15].
Table 1: Signal Enhancement Performance of Deuterated Amine Additives
| Compound Type | Enhancement Factor | Optimal Conditions | Mass Range (m/z) | Reference |
|---|---|---|---|---|
| n-Butylamine additive | 3.6-4.5x | Negative ESI mode | 700-1000 | [3] [4] |
| Benzyl alcohol vapor | 3.7-4.5x | Room temperature | 200-1500 | [4] |
| Deuterated internal standards | 2.2x accuracy improvement | Controlled pH conditions | Variable | [7] |
Table 2: Isotopic Patterning Efficiency for Metabolite Identification
| Analysis Type | Success Rate | Deuterium Incorporation | Measurement Precision | Reference |
|---|---|---|---|---|
| Unknown metabolite identification | 62% | Variable by pathway | ±16% RMSD | [9] |
| Hydrogen-deuterium exchange | >95% D incorporation | Controlled conditions | 41% SD reduction | [16] |
| Mass isotopomer analysis | 96-99% labeling | Site-specific | <11% error | [17] |
Table 3: Charge-State Manipulation Capabilities
| Technique | Charge Reduction | Sensitivity Improvement | Spectral Simplification | Reference |
|---|---|---|---|---|
| Atmospheric pressure ion-molecule reactions | Multiple to single charge | Substantial | Reduced congestion | [12] |
| Inductive electrospray ionization | Controlled reduction | Improved | Eliminates adducts | [11] |
| Supercharging with amines | Controlled increase | Enhanced | Maintained resolution | [13] |